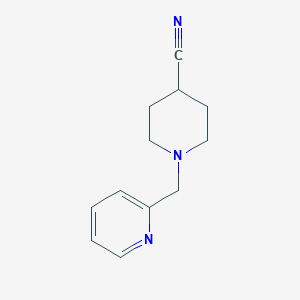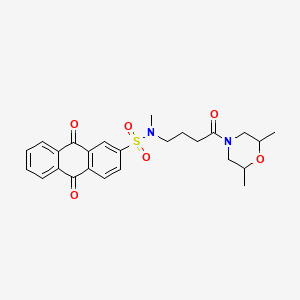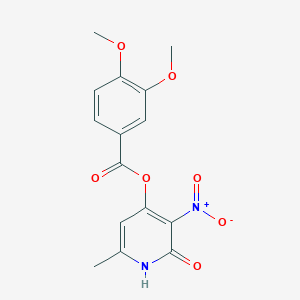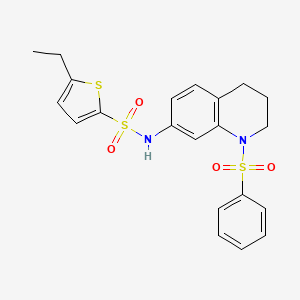![molecular formula C22H17F2N3O2S2 B2538481 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1260922-80-2](/img/structure/B2538481.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide, is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to be associated with various biological activities. The thieno[3,2-d]pyrimidine derivatives have been explored for their potential as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway and are targets for antitumor and antibacterial agents .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a key intermediate, such as 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine, which is then further modified to introduce various substituents at the 5-position via oxidative addition reactions . The synthesis of the specific compound is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be employed, involving the introduction of the 3,5-difluorophenyl group and the 4-methylbenzylacetamide moiety to the thieno[3,2-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a thiophene ring. The compounds often exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring, as observed in related compounds . The presence of substituents such as fluorine or chlorine atoms can influence the geometry and electronic properties of the molecule .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the amino group and the sulfur atom in the thioacetamide moiety. These sites can be exploited for further chemical modifications or for the formation of intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of electronegative atoms like fluorine can affect properties such as solubility, lipophilicity, and the ability to form hydrogen bonds. The vibrational spectroscopic signatures of these compounds can be studied using techniques like FT-IR and FT-Raman spectroscopy, which provide insights into the molecular vibrations and the presence of specific functional groups . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also important considerations for the development of these compounds as drugs .
Wissenschaftliche Forschungsanwendungen
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds related to 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide have demonstrated significant scientific interest due to their potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making them targets for anticancer therapies. A study highlighted the synthesis of a series of analogues, with one compound showing remarkable potency as a dual inhibitor of human TS and DHFR, which are known targets for antitumor agents. This indicates a potential pathway for developing new anticancer drugs based on this scaffold (Gangjee et al., 2008).
Crystal Structures and Molecular Conformation
Research on compounds with similar structures, including studies on their crystal structures, has provided insight into their molecular conformation, crucial for understanding their interaction with biological targets. The detailed study of their crystal structures helps in the design of more potent and selective inhibitors by understanding the intramolecular and intermolecular interactions within these molecules, which can guide the optimization of drug candidates (Subasri et al., 2016).
Antitumor Activity
The scaffold has also been explored for its antitumor activity, with new derivatives synthesized and evaluated for their efficacy against various human cancer cell lines. The modifications in the chemical structure aim to enhance antitumor activity, demonstrating the versatility of this chemical framework in generating potent anticancer agents. These studies are vital for identifying new therapeutic options for cancer treatment, highlighting the importance of chemical modifications in enhancing biological activity (Hafez & El-Gazzar, 2017).
Exploration of Chemical Properties and Synthesis
Further studies have explored the synthesis of related compounds and their chemical properties, including thermal stability and solubility, which are essential attributes for drug development. Understanding these properties can lead to the development of compounds with improved pharmacokinetic profiles, making them more suitable as therapeutic agents (Shockravi et al., 2009).
Eigenschaften
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-13-2-4-14(5-3-13)11-25-19(28)12-31-22-26-18-6-7-30-20(18)21(29)27(22)17-9-15(23)8-16(24)10-17/h2-10H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKPNKATLXOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)


![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)
![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)


![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
